[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate
Description
The compound [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate is a heterocyclic derivative featuring a 1,2-oxazole core substituted with a benzodioxol moiety at the 5-position and a methyl ester group at the 3-position linked to a 4-(dimethylsulfamoyl)benzoate substituent.
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O7S/c1-22(2)30(24,25)16-6-3-13(4-7-16)20(23)26-11-15-10-18(29-21-15)14-5-8-17-19(9-14)28-12-27-17/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNKJFUWTXLSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Functional Group and Substituent Analysis
The target compound’s uniqueness lies in its combination of 1,2-oxazole , benzodioxol , and dimethylsulfamoyl benzoate groups. Below is a comparison with similar compounds:
Key Observations :
- Heterocyclic Core : The target compound shares the 1,2-oxazole-benzodioxol framework with [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methoxy acetic acid but differs in the ester substituent (dimethylsulfamoyl benzoate vs. acetic acid).
- Sulfonamide vs.
- Molecular Weight : The target compound’s higher molecular weight (~440 g/mol) compared to simpler analogs (e.g., 192–277 g/mol) reflects its extended substituent complexity.
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